6-(Azepan-1-yl)-4-methylnicotinonitrile
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Overview
Description
6-(Azepan-1-yl)-4-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-4-methylnicotinonitrile typically involves the nucleophilic substitution of a suitable nicotinonitrile derivative with azepane. One common method involves the reaction of 4-methylnicotinonitrile with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinonitrile core.
Reduction: Reduced forms of the azepane ring or the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Azepan-1-yl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its penetration-enhancing properties in transdermal drug delivery.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Investigated for its antiviral properties, particularly against HIV-1.
Azone® (1-dodecylazacycloheptan-2-one): Widely studied as a chemical penetration enhancer.
Uniqueness
6-(Azepan-1-yl)-4-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring and a nicotinonitrile core makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-8-13(15-10-12(11)9-14)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3 |
InChI Key |
CKLXVHJUCNTDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCCCCC2 |
Origin of Product |
United States |
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